[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate
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Overview
Description
This compound belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
The synthesis of this compound could involve several steps. For instance, a Pd-catalyzed coupling reaction could be used to form an intermediate, which is then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular formula of this compound is C18H10Cl3F3N2O3 and it has a molecular weight of 465.6 g/mol.Chemical Reactions Analysis
The intermediate for this compound was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature. It is part of the class of organic compounds known as indolines, which are known to be highly soluble in water and other polar solvents .Scientific Research Applications
Herbicidal Activity : Yoshiharu Hayashi and H. Kouji (1990) synthesized geometrical isomers of a similar compound and evaluated their herbicidal effects on broadleaf weeds like velvetleaf, cocklebur, and morningglory in soybeans. They found no significant difference between the herbicidal effects of the two isomers and noted excellent tolerance in soybeans to these compounds (Hayashi & Kouji, 1990).
Synthesis of Related Compounds : A. V. Velikorodov, A. K. Kuanchalieva, and V. A. Ionova (2011) reported on the synthesis of similar compounds with a carbamate function, which may have potential applications in various fields of chemistry (Velikorodov et al., 2011).
Antibacterial Activity : N. Desai, D. Dave, M. Shah, and G. Vyas (2001) synthesized and evaluated the in vitro growth inhibitory activity of related compounds against microbes like E.coli, Saureus, and Salmonella typhi para A, indicating potential antibacterial applications (Desai et al., 2001).
Crystal Structure Analysis : E. Yamuna, M. Sridharan, K. Rajendra Prasad, and M. Zeller (2010) conducted structural investigations on derivatives of similar compounds, which could have implications in materials science and pharmaceutical research (Yamuna et al., 2010).
Antimicrobial Activity : S. Muralikrishna et al. (2014) synthesized and characterized compounds with structures similar to "(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate" and screened their antimicrobial activity, showcasing their potential in medicinal chemistry (Muralikrishna et al., 2014).
Electrochemical Studies : K. Naik et al. (2013) conducted electrochemical studies on Mannich bases related to the compound, which is significant for understanding their reactivity and potential applications in electrochemistry (Naik et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can undergo various reactions such as electrophilic substitution due to excessive π-electrons delocalization . The compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c1-10(25)27-23-16-14-8-13(19)5-6-15(14)24(17(16)26)9-11-3-2-4-12(7-11)18(20,21)22/h2-8H,9H2,1H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURRQKUTLRNLV-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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